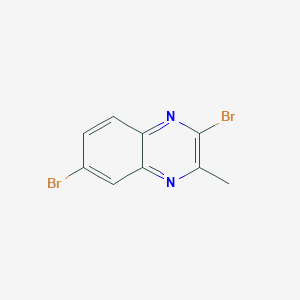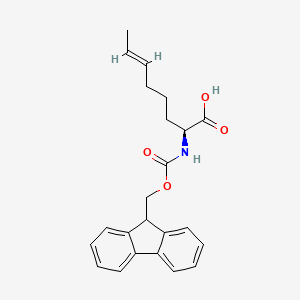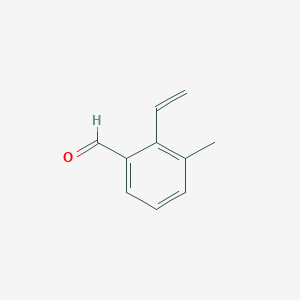
3-Methyl-2-vinylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-vinylbenzaldehyde is an organic compound with the molecular formula C10H10O It is a derivative of benzaldehyde, featuring a methyl group and a vinyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-2-vinylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with acetylene in the presence of a catalyst to introduce the vinyl group. Another method includes the use of a two-step, one-pot reduction/cross-coupling procedure, which employs a stable aluminum hemiaminal as an intermediate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. Specific details on industrial methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-vinylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The vinyl group allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: N-bromosuccinimide (NBS) for bromination, nitric acid (HNO3) for nitration.
Major Products Formed
Oxidation: 3-Methyl-2-vinylbenzoic acid.
Reduction: 3-Methyl-2-vinylbenzyl alcohol.
Substitution: 3-Methyl-2-bromo-2-vinylbenzaldehyde.
Scientific Research Applications
3-Methyl-2-vinylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 3-Methyl-2-vinylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The vinyl group allows for further chemical modifications, enabling the compound to participate in diverse biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzaldehyde: Lacks the vinyl group, resulting in different reactivity and applications.
2-Vinylbenzaldehyde: Similar structure but without the methyl group, leading to variations in chemical behavior.
Benzaldehyde: The simplest form, without any substituents, used as a starting material for various derivatives
Uniqueness
3-Methyl-2-vinylbenzaldehyde is unique due to the presence of both a methyl and a vinyl group on the benzene ring. This combination imparts distinct chemical properties, making it a versatile compound for various synthetic and industrial applications.
Properties
Molecular Formula |
C10H10O |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-ethenyl-3-methylbenzaldehyde |
InChI |
InChI=1S/C10H10O/c1-3-10-8(2)5-4-6-9(10)7-11/h3-7H,1H2,2H3 |
InChI Key |
CDLNOHURESYUHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chloro-2-(trifluoromethyl)oxazolo[5,4-B]pyridine](/img/structure/B12963085.png)
![tert-Butyl 1-oxotetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B12963087.png)
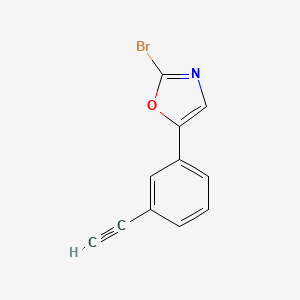

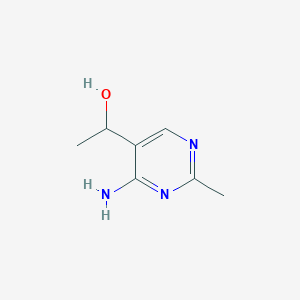
![Methyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B12963096.png)

![4-(7-Methylbenzo[d]thiazol-2-yl)aniline](/img/structure/B12963125.png)
